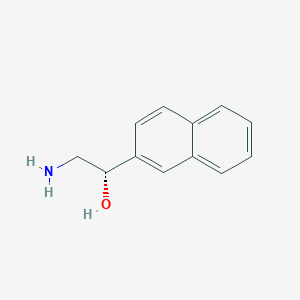

(S)-2-Amino-1-(naphthalen-2-yl)ethanol

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(1S)-2-amino-1-naphthalen-2-ylethanol |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m1/s1 |

InChI Key |

PGJHAXAIVJIVSM-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CN)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Three-Component System Synthesis Using β-Naphthol Derivatives

One versatile approach to synthesize related naphthol derivatives involves a three-component system combining β-naphthol, benzaldehyde, and ethylenediamine in ethanol at room temperature over extended periods (e.g., 72 hours). This method, although primarily reported for 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol, provides insight into analogous synthetic strategies for amino alcohols with naphthalene substituents.

Procedure : β-naphthol (100 mg, 0.69 mmol), benzaldehyde (105 µL, 1.03 mmol), and ethylenediamine (92 µL, 1.38 mmol) are stirred in ethanol for 72 hours at room temperature. The reaction mixture is concentrated, diluted with water, extracted with chloroform, and purified by crystallization from methanol:water (4:1).

Yield : Approximately 75%.

Characterization : Confirmed by 1H and 13C NMR, IR, and mass spectrometry, indicating the formation of the amino-substituted naphthol derivative with high purity.

This method is noted for its simplicity, good yield, and mild conditions, although it is more commonly applied to amino-substituted naphthols rather than directly to (S)-2-amino-1-(naphthalen-2-yl)ethanol itself.

Asymmetric Hydrogenation of 1-Acetonaphthone to (S)-1-(Naphthalen-2-yl)ethanol

A critical step in preparing (S)-2-amino-1-(naphthalen-2-yl)ethanol is the generation of the chiral alcohol intermediate (S)-1-(naphthalen-2-yl)ethanol via asymmetric hydrogenation of 1-acetonaphthone.

Catalyst : Ruthenium-based chiral catalysts such as (5,5)-DIOPRuCl 2(5)-Me-BIMAH.

Reaction Conditions : The ketone is dissolved in an anhydrous solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide, acetone, tetrahydrofuran, or acetonitrile), with a base (triethylamine or similar) present at a molar ratio of 20:1 to 30:1 relative to the substrate.

Hydrogen Pressure and Temperature : Hydrogen gas is charged at 8–30 bar, and the reaction is stirred at 0–50 °C for 8–16 hours.

Outcome : The reaction affords (S)-1-(naphthalen-2-yl)ethanol with high enantiomeric excess (ee), which is essential for subsequent amination steps.

Isolation : After filtration and solvent removal, the product is obtained as a solid with high optical purity.

This asymmetric hydrogenation is a cornerstone in the stereoselective synthesis of the target amino alcohol, providing the chiral alcohol precursor with excellent enantioselectivity and yield.

Conversion of (S)-1-(Naphthalen-2-yl)ethanol to (S)-2-Amino-1-(naphthalen-2-yl)ethanol

Following the asymmetric hydrogenation, the chiral alcohol is converted to the corresponding amino alcohol via a multi-step process involving:

Formation of a sulfonyl derivative : Reaction of (S)-1-(naphthalen-2-yl)ethanol with sulfonyl chloride derivatives (e.g., methylsulfonyl chloride) in the presence of acid-binding agents such as triethylamine.

Azidation : Introduction of an azide group replacing the sulfonyl leaving group.

Reduction : Catalytic hydrogenation to reduce the azide to the primary amine, yielding (S)-2-amino-1-(naphthalen-2-yl)ethanol.

These steps are typically conducted in anhydrous solvents like dimethyl sulfoxide or N,N-dimethylformamide under controlled conditions to maintain stereochemical integrity.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|

| Asymmetric hydrogenation | 1-acetonaphthone, H2 (8–30 bar), 0–50 °C, 8–16 h | (5,5)-DIOPRuCl 2(5)-Me-BIMAH | High | High enantiomeric excess of (S)-alcohol |

| Sulfonylation | (S)-1-(naphthalen-2-yl)ethanol, methylsulfonyl chloride, triethylamine | Acid-binding agent (triethylamine) | Not specified | Forms sulfonyl intermediate for azidation |

| Azidation | Sulfonyl derivative, azide source | - | Not specified | Converts sulfonyl group to azide |

| Reduction | Azide intermediate, catalytic hydrogenation | Pd/C or similar | Not specified | Yields (S)-2-amino-1-(naphthalen-2-yl)ethanol |

Research Findings and Analysis

The three-component system approach, while efficient for synthesizing related naphthol derivatives, is less commonly used for direct preparation of (S)-2-amino-1-(naphthalen-2-yl)ethanol due to challenges in controlling stereochemistry.

The asymmetric hydrogenation of 1-acetonaphthone is the most reliable and widely adopted method for introducing chirality, producing the (S)-configured alcohol intermediate with high enantiomeric purity.

Subsequent functional group transformations (sulfonylation, azidation, reduction) are well-established organic reactions that preserve stereochemistry when carefully controlled.

The choice of catalyst, solvent, and reaction conditions critically influences the yield and stereochemical outcome, with ruthenium-based chiral catalysts and mild bases providing optimal results.

The overall process is advantageous due to the availability of starting materials, relatively mild conditions, and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

1. Synthetic Building Block:

(S)-2-Amino-1-(naphthalen-2-yl)ethanol serves as a crucial building block in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry. The compound can undergo various chemical transformations, including reductions and oxidations, making it versatile for synthesizing complex organic molecules and heterocycles .

2. Catalysis:

The compound has been utilized in asymmetric catalysis due to its chiral center. This application is particularly valuable in the synthesis of pharmaceuticals where specific stereochemistry is required to achieve desired biological activity .

Biological Applications

1. Antimicrobial Properties:

Research indicates that (S)-2-Amino-1-(naphthalen-2-yl)ethanol exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

2. Anticancer Research:

The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular interactions, positioning it as a candidate for future cancer therapies .

Medical Applications

1. Drug Development:

The chiral properties of (S)-2-Amino-1-(naphthalen-2-yl)ethanol make it a valuable candidate in drug development. Its ability to interact selectively with biological targets can lead to the creation of enantioselective drugs that may exhibit improved efficacy and reduced side effects compared to racemic mixtures .

2. Neurotransmitter Modulation:

There is ongoing research into the compound's potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Its structure allows it to interact with various receptors, influencing metabolic pathways and signal transduction processes .

Industrial Applications

1. Dyes and Pigments:

(S)-2-Amino-1-(naphthalen-2-yl)ethanol is also used in the production of dyes and pigments. Its naphthalene moiety contributes to the color properties of these industrial products, making it an essential component in various formulations .

2. Chemical Manufacturing:

In industrial settings, this compound is employed as an intermediate in the synthesis of other chemicals, showcasing its versatility and importance in chemical manufacturing processes .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using (S)-2-Amino-1-(naphthalen-2-yl)ethanol as a precursor. The synthesized compounds demonstrated significant activity against resistant bacterial strains, highlighting the potential of this compound in addressing antibiotic resistance.

Case Study 2: Asymmetric Synthesis

Research focused on utilizing (S)-2-Amino-1-(naphthalen-2-yl)ethanol in asymmetric synthesis pathways revealed its effectiveness in producing enantiomerically pure compounds with high yields. This study emphasized its role in pharmaceutical applications where stereochemistry is critical.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Fluorophenyl and Methoxyphenyl Derivatives

- (S)-2-Amino-1-(4-fluorophenyl)ethanol [(S)-4c]: Melting Point (mp): 83–84°C (vs. literature 63–65°C for racemic form) . Optical Rotation: [α]²⁰D = +66.7 (CHCl₃, c = 0.90), significantly higher than the racemic form’s +40.8 (EtOH) .

- (S)-2-Amino-1-(4-methoxyphenyl)ethanol [(S)-4e]: mp: 103–104°C, higher than the fluoro analog due to the electron-donating methoxy group enhancing crystal lattice stability . Optical Rotation: [α]²⁰D = +61.4 (CHCl₃, c = 1.24), slightly lower than the fluoro derivative, possibly due to steric effects .

Key Insight: Electron-donating groups (e.g., -OCH₃) increase melting points and alter optical activity compared to electron-withdrawing groups (e.g., -F).

Positional Isomerism in Naphthalene Derivatives

- (S)-2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol (CID 17389864): Molecular Formula: C₁₃H₁₅NO₂. Structure: Amino and hydroxyl groups are both on C2, with a methoxy group at the 4-position of the naphthalen-1-yl ring . Key Difference: The shift from naphthalen-2-yl to naphthalen-1-yl alters steric and electronic environments, affecting solubility and reactivity.

- Ethyl (±)-2-amino-2-(naphthalen-2-yl)acetate (CAS 110470-41-2): Molecular Formula: C₁₄H₁₅NO₂. Synthesis Yield: Up to 93% via esterification, highlighting efficient routes for naphthalen-2-yl derivatives .

Key Insight: Naphthalen-2-yl derivatives generally exhibit higher synthetic yields and better stability compared to naphthalen-1-yl analogs due to reduced steric hindrance.

Chlorophenyl and Bulky Substituents

- (R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride: Molecular Formula: C₈H₁₁Cl₂NO. mp: Not reported, but the chloro substituent likely enhances lipophilicity and bioactivity compared to non-halogenated analogs .

1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Compound 22):

Stereochemical Variations

- (R)-1-(Naphthalen-2-yl)ethanol vs. (S)-1-(Naphthalen-2-yl)ethanol: Both enantiomers are used as chiral auxiliaries. Solubility: Formulated as 0.30 M solutions in toluene, indicating moderate polarity . Application: Serve as precursors for asymmetric catalysis, with the (S)-enantiomer often preferred in drug synthesis .

Key Insight: Stereochemistry critically influences biological activity and synthetic utility.

Biological Activity

(S)-2-Amino-1-(naphthalen-2-yl)ethanol, a chiral amino alcohol, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(S)-2-Amino-1-(naphthalen-2-yl)ethanol features a naphthalene moiety, which is known for its ability to interact with biological targets through π-π stacking and hydrogen bonding. The presence of the amino group enhances its solubility and allows for interactions with various enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (S)-2-Amino-1-(naphthalen-2-yl)ethanol and its derivatives. For instance, compounds derived from naphthalene have shown significant cytotoxicity against various cancer cell lines.

- Cytotoxicity : In vitro assays have demonstrated that (S)-2-Amino-1-(naphthalen-2-yl)ethanol exhibits dose-dependent cytotoxic effects on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and SCC-9 (oral squamous cell carcinoma). The IC50 values indicate that these compounds are more effective than standard chemotherapeutics like carboplatin .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased apoptotic activity. This is likely mediated through the activation of caspase pathways and disruption of mitochondrial membrane potential .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.5 | Apoptosis induction |

| SCC-9 | 8.3 | Caspase activation |

Antimicrobial Activity

(S)-2-Amino-1-(naphthalen-2-yl)ethanol has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies indicate that this compound exhibits significant antibacterial and antifungal activities against various strains, suggesting its potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Amino-1-(naphthalen-2-yl)ethanol is influenced by structural modifications. Research shows that substituents on the naphthalene ring can enhance or diminish activity:

- Substituent Effects : The introduction of different functional groups on the naphthalene ring has been shown to affect binding affinity to target enzymes such as VEGFR-2, with certain substitutions leading to improved potency .

Case Studies

Several case studies have documented the efficacy of (S)-2-Amino-1-(naphthalen-2-yl)ethanol in preclinical models:

- Breast Cancer Model : In vivo studies demonstrated that a derivative of (S)-2-Amino-1-(naphthalen-2-yl)ethanol significantly reduced tumor growth in mice bearing 4T1 breast cancer xenografts, supporting its potential as an anticancer agent .

- Oral Cancer Model : In SCC9 cell studies, treatment with the compound led to reduced cell viability and migration, indicating its potential role in preventing metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.